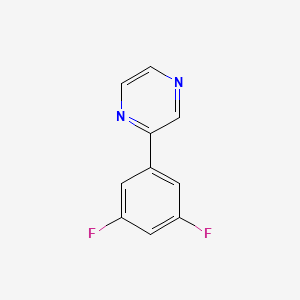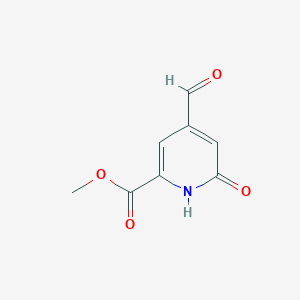![molecular formula C22H26O4 B14858731 [(13S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14858731.png)
[(13S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(13S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is a synthetic steroidal compound. It is structurally related to other steroidal compounds and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of [(13S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate involves several steps:
Starting Material: The synthesis begins with 17α-hydroxyprogesterone.
Enolization and Etherification: The 3-keto group is enolized and then etherified using ethanol and triethyl orthoformate.
Halogenation: The 6-position is halogenated using carbon tetrabromide, which also reduces the 3-keto group.
Acetylation: Finally, the 17-hydroxy group is acetylated to yield the desired compound.
Chemical Reactions Analysis
[(13S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetate group.
Common Reagents: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products: The major products depend on the specific reaction conditions but can include various hydroxylated or acetylated derivatives.
Scientific Research Applications
[(13S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is used in several scientific research fields:
Chemistry: It is used as a starting material or intermediate in the synthesis of other steroidal compounds.
Biology: The compound is studied for its effects on various biological pathways and processes.
Industry: The compound is used in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [(13S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets steroid hormone receptors, modulating their activity.
Pathways Involved: It influences various signaling pathways related to inflammation, cell growth, and metabolism.
Comparison with Similar Compounds
[(13S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate can be compared with other similar steroidal compounds:
Similar Compounds: Compounds like dexamethasone pivalate and rocuronium bromide share structural similarities.
Uniqueness: The unique ethynyl and acetate groups in this compound confer distinct chemical and biological properties, making it valuable for specific research applications
Properties
Molecular Formula |
C22H26O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
[(13S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H26O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19H,5-10,12H2,2-3H3/t15?,16?,17?,19?,21-,22-/m0/s1 |
InChI Key |
VWZKIXMSPWEBCV-MYUJLMDPSA-N |
Isomeric SMILES |
CC(=O)O[C@]1(CCC2[C@@]1(CCC3C2CC(=O)C4=CC(=O)CCC34)C)C#C |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6'-Bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B14858674.png)



![2-{[(3-Chlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B14858696.png)

![[2-(Trifluoromethyl)quinolin-6-YL]methylamine](/img/structure/B14858700.png)



